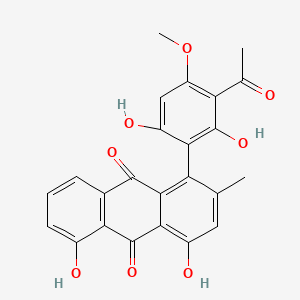
Knipholone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Knipholone is an anthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 4 and 6, a methyl group at position 2 and a 3-acetyl-2,6-dihydroxy-4-methoxyphenyl group at position 1. It exhibits antioxidant, cytotoxic and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug, a leukotriene antagonist, an antioxidant and an antineoplastic agent. It is a polyphenol, a methyl ketone, a member of methoxybenzenes, an aromatic ketone, a member of resorcinols and a dihydroxyanthraquinone.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Knipholone has been studied for its ability to inhibit leukotriene biosynthesis, which is crucial in the treatment of asthma and other inflammatory diseases. Research indicates that this compound acts as a selective inhibitor of leukotriene metabolism, with an IC(50) value of 4.2 µM in human blood assays. It appears to inhibit the 5-lipoxygenase activating protein or acts as a competitive inhibitor of the enzyme involved in leukotriene synthesis . This mechanism positions this compound as a potential therapeutic agent for managing inflammatory conditions.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of this compound. In vivo experiments demonstrated that both this compound and extracts from K. foliosa exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The median effective doses (ED50) for this compound were determined to be 81.25 mg/kg, showcasing its potential as a lead compound in antimalarial drug development . Molecular docking studies further revealed that this compound binds strongly to Plasmodium falciparum l-lactate dehydrogenase, indicating its role as a promising candidate for malaria treatment .
HIV Latency Reversal
This compound anthrone has been identified as a novel latency reversal agent (LRA) for HIV-1. It was found to enhance viral latency reversal at low micromolar concentrations in various cell lines. This property is particularly significant in the context of HIV treatment strategies aiming to eliminate viral reservoirs while patients are on antiretroviral therapy . The compound's ability to synergize with established LRAs suggests it could be integrated into future therapeutic regimens.
Computational Studies and Drug Targeting
Multi-target molecular dynamic simulations have indicated that this compound is a favorable candidate for targeting glutathione-S-transferase in Plasmodium falciparum. These computational studies suggest that this compound outperforms native ligands, indicating its potential effectiveness as an antimalarial drug through targeted mechanisms . Such insights are critical for guiding future experimental designs and therapeutic applications.
Toxicity and Safety Profile
In toxicity assessments, this compound demonstrated less toxicity towards mammalian host cells compared to other compounds tested. This safety profile is essential for considering this compound as a therapeutic agent, particularly in long-term treatments where safety is paramount .
Case Studies and Research Findings
Propriétés
Numéro CAS |
94450-08-5 |
|---|---|
Formule moléculaire |
C24H18O8 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O8/c1-9-7-13(27)20-21(22(29)11-5-4-6-12(26)18(11)24(20)31)16(9)19-14(28)8-15(32-3)17(10(2)25)23(19)30/h4-8,26-28,30H,1-3H3 |
Clé InChI |
DUENHQWYLVQDQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
SMILES canonique |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
Synonymes |
knipholone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















